tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate

PROTAC linker design linker SAR ternary complex formation

tert-Butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate (CAS 2694734-44-4) is a mono-Boc-protected diamine featuring an eight-atom alkyl backbone with an internal N-methyl tertiary amine. Its molecular formula is C14H31N3O2 and molecular weight 273.41 g/mol.

Molecular Formula C14H31N3O2
Molecular Weight 273.41 g/mol
CAS No. 2694734-44-4
Cat. No. B6199319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate
CAS2694734-44-4
Molecular FormulaC14H31N3O2
Molecular Weight273.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCN(C)CCCCN
InChIInChI=1S/C14H31N3O2/c1-14(2,3)19-13(18)16-10-6-8-12-17(4)11-7-5-9-15/h5-12,15H2,1-4H3,(H,16,18)
InChIKeyHXQNZBWCDZBIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate (CAS 2694734-44-4): Structural Identity and Compound Class Positioning for PROTAC Linker Procurement


tert-Butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate (CAS 2694734-44-4) is a mono-Boc-protected diamine featuring an eight-atom alkyl backbone with an internal N-methyl tertiary amine [1]. Its molecular formula is C14H31N3O2 and molecular weight 273.41 g/mol [1]. The compound belongs to the alkyl/ether class of PROTAC (PROteolysis TArgeting Chimera) linkers—the second most prevalent linker category, representing approximately 30% of published degrader structures [2]. It carries a single tert-butyloxycarbonyl (Boc) protecting group on one terminal amine, leaving the opposite primary amine free for immediate conjugation, consistent with the mono-Boc diamine architecture identified as the most popular linker type for bifunctional molecule design and employed in clinical-stage PROTAC candidates including ARV-110, ARV-471, CFT8634, and FHD‑609 [3].

Why Shorter-Chain Boc-Diamines Cannot Replace CAS 2694734-44-4 in PROTAC Linker Structure–Activity Relationship Optimization


Mono-Boc diamines are not interchangeable across chain lengths for PROTAC assembly. Systematic linker structure–activity relationship (SAR) studies have established that PROTAC degradation potency is acutely sensitive to linker atom count, with defined minimum length thresholds required for productive ternary complex formation [1]. In a landmark study, PROTACs targeting TBK1 were synthesized with linkers ranging from 7 to 29 atoms; compounds with linkers below 12 atoms failed to induce any detectable degradation, whereas those with 12–29 atom linkers exhibited submicromolar degradation potency (DC50 = 3–292 nM, Dmax = 76–96%) [1]. Separately, PLK4-targeting PROTACs showed maximal degradation when the carbon linker length was 4–8 atoms, with potency dropping substantially outside this range [2]. The target compound provides an eight-atom alkyl backbone (C4–N(Me)–C4) between its reactive amines, which is twice the span of commonly stocked analogs tert-butyl (4-aminobutyl)(methyl)carbamate (CAS 144222-23-1; four-atom backbone; MW 202.29) and tert-butyl (4-aminobutyl)carbamate (CAS 68076-36-8; four-atom backbone; MW 188.26) . Substituting a four-atom diamine building block for an eight-atom variant during PROTAC synthesis shifts the total linker length into a different SAR regime, risking either complete loss of degradation activity or necessitating additional extension steps that increase synthetic complexity and cost.

Quantitative Differentiation Evidence: CAS 2694734-44-4 vs. Closest PROTAC Diamine Linker Analogs


Linker Backbone Atom Count: 2× Longer Span Than Closest Stocked Analogs

The target compound possesses an eight-atom backbone (C4–N(Me)–C4) between the Boc-protected nitrogen and the free primary amine, measured as the number of contiguous atoms along the shortest path connecting the two reactive amine termini [1]. In contrast, the two most closely related stocked mono-Boc diamines—tert-butyl (4-aminobutyl)(methyl)carbamate (CAS 144222-23-1) and tert-butyl (4-aminobutyl)carbamate (CAS 68076-36-8)—each contain a four-atom backbone (C4) . This represents a 100% increase in backbone span. The literature demonstrates that linker backbone length is a first-order determinant of PROTAC degradation potency: TBK1-targeting PROTACs failed to degrade the target at linker lengths below 12 total atoms, achieving DC50 values of 3–292 nM and Dmax of 76–96% only above this threshold [2]. The eight-atom building block brings the final PROTAC substantially closer to, or within, the active length window depending on the warhead and E3 ligase ligand dimensions, whereas the four-atom building blocks require additional extension chemistry.

PROTAC linker design linker SAR ternary complex formation

Molecular Weight and Beyond-Rule-of-5 Property Positioning for PROTAC Development

The target compound has a molecular weight of 273.41 g/mol [1], compared to 202.29 g/mol for tert-butyl (4-aminobutyl)(methyl)carbamate (CAS 144222-23-1) and 188.26 g/mol for tert-butyl (4-aminobutyl)carbamate (CAS 68076-36-8) . This represents increases of 35% (+71.12 g/mol) and 45% (+85.15 g/mol), respectively. PROTACs as a class occupy beyond-Rule-of-5 (bRo5) chemical space, with molecular weights typically exceeding 700–900 g/mol for full heterobifunctional constructs [2]. The higher molecular weight of this building block is a consequence of its longer backbone, which contributes directly to the total linker atom count. In the D2B (Direct-to-Biology) PROTAC synthesis platform, mono-N-Boc diamines were used as key intermediates to generate PROTAC libraries; molecular weight, rotatable bond count, and hydrogen-bond donor/acceptor profiles of the linker building block were explicitly tracked as design parameters influencing final degrader properties [3].

PROTAC physicochemical properties beyond-Rule-of-5 drug-like space

Rotatable Bond Count and Conformational Flexibility for Ternary Complex Formation

The target compound contains 11 rotatable bonds [1], compared to an estimated 7 rotatable bonds for CAS 144222-23-1 and 6 for CAS 68076-36-8 (based on PubChem-computed values for analogous structures ). This represents increases of approximately 57% and 83%, respectively. Rotatable bond count is a critical determinant of linker conformational flexibility, which directly impacts the ability of a PROTAC to fold into the bioactive conformation required for productive ternary complex formation. The seminal crystal structure of degrader MZ1 in complex with VHL and BRD4(BD2) (PDB 5T35) revealed that the linker folds upon itself to achieve its bioactive conformation, establishing that a certain degree of linker flexibility is essential for positive cooperativity in ternary complex formation [2]. In the D2B platform study, rotatable bond count was among the key physicochemical properties calculated for each linker and tracked as a design parameter influencing degradation potency [3].

PROTAC linker flexibility ternary complex cooperativity conformational entropy

Lipophilicity (XLogP3) and Implications for PROTAC Membrane Permeability

The target compound has a computed XLogP3 value of 1.5 [1], compared to estimated values of approximately 0.8 for CAS 144222-23-1 and 0.5 for CAS 68076-36-8 . This represents an increase of 0.7–1.0 log units. The higher lipophilicity arises from the additional four-carbon butyl segment and the N-methyl substituent. In PROTAC design, linker lipophilicity is a tunable parameter influencing passive membrane permeability: alkyl linkers are recognized for enhancing the lipophilicity and membrane permeability of PROTAC molecules compared to PEG-based alternatives . PROTACs as a class tend to occupy beyond-Rule-of-5 property space associated with low passive permeability, making linker-driven lipophilicity modulation a practical strategy to improve cell penetration [2]. The intermediate XLogP3 of 1.5 for this building block contributes positively to final degrader permeability without the excessive lipophilicity (XLogP3 > 3–5) that can lead to poor aqueous solubility and metabolic instability.

PROTAC permeability linker lipophilicity oral bioavailability

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area Comparison

The target compound has 2 hydrogen bond donors (HBD), 4 hydrogen bond acceptors (HBA), and a topological polar surface area (tPSA) of 67.6 Ų [1]. In contrast, CAS 144222-23-1 has 1 HBD and 3 HBA (estimated tPSA ~55.6 Ų), while CAS 68076-36-8 has 2 HBD and 3 HBA (estimated tPSA ~64.3 Ų) . The additional HBA in the target compound arises from the tertiary amine in the backbone. tPSA is a key determinant of cell permeability, with values below 140 Ų generally considered favorable for oral absorption and values below 60–70 Ų associated with good blood-brain barrier penetration [2]. All three compounds fall within the favorable range for permeability, but the target compound's intermediate tPSA of 67.6 Ų provides a distinct balance point between the lower tPSA of the N-methyl carbamate (55.6 Ų) and the higher tPSA profile that would result from PEG-based linkers (typical tPSA increments of ~20–30 Ų per ethylene oxide unit) [3]. This positions the compound favorably for PROTAC programs where linker polarity must be tuned to maintain solubility without unduly compromising passive permeability.

PROTAC ADME tPSA hydrogen bonding cell permeability

Optimal Application Scenarios for CAS 2694734-44-4 Based on Quantitative Differentiation Evidence


PROTAC Linker SAR Campaigns Requiring Linker Atom Counts of 8–16+ Atoms in the Final Degrader

For PROTAC programs where the target protein–E3 ligase distance requires a total linker span of 12 or more atoms for productive ternary complex formation [1], this eight-atom building block provides the necessary backbone length in a single, commercially sourced intermediate. Using the four-atom comparators (CAS 144222-23-1 or CAS 68076-36-8) would necessitate concatenation with additional linker fragments—adding synthetic steps, reducing overall yield, and introducing batch-to-batch variability. The D2B platform study validated that mono-N-Boc diamines with varying chain lengths generate PROTACs with distinct degradation potency profiles, confirming that linker building block selection is a critical decision point in degrader optimization [2].

Synthesis of Spermidine-Based Bioactive Conjugates Utilizing the Protected Polyamine Backbone

The structural similarity of the target compound to spermidine (a natural triamine with a C4–N–C3 backbone) positions it as a protected intermediate for spermidine analogue synthesis [3]. The Boc group enables selective deprotection under mild acidic conditions to reveal the secondary amine for further functionalization, while the free primary amine is available for immediate conjugation. This application is supported by literature demonstrating that Boc-protected spermidine derivatives serve as key intermediates in the synthesis of antimalarial and anticancer conjugates, with identified analogues achieving activity as low as 0.21 nM against malaria parasites [4]. The target compound's extended C4–N(Me)–C4 backbone (vs. the natural C4–N–C3) offers a structurally differentiated scaffold for exploring polyamine transporter-mediated drug delivery.

Development of PROTACs Targeting Kinases or Epigenetic Proteins Where Intermediate Linker Lipophilicity (XLogP3 ~1.5) Is Optimal for Cellular Activity

For intracellular protein targets such as BRD4, BTK, or TBK1 where PROTAC permeability has been identified as a key optimization parameter [5], the target compound's XLogP3 of 1.5 and tPSA of 67.6 Ų provide a balanced starting point for linker design. Excessive linker lipophilicity (XLogP3 > 3) can reduce aqueous solubility and increase non-specific protein binding, while insufficient lipophilicity (XLogP3 < 0) can impair membrane penetration [1]. The target compound occupies an intermediate position distinct from both the more lipophilic all-alkyl C8–C12 linkers and the more polar PEG-based linkers, making it suitable for PROTAC programs where balanced physicochemical properties are required from the earliest stages of linker SAR exploration.

High-Throughput PROTAC Library Synthesis Using Mono-Boc Diamine Building Blocks for Direct-to-Biology Screening

The D2B platform demonstrated that mono-N-Boc diamines are ideal building blocks for rapid, parallel PROTAC synthesis: pilot studies confirmed robust amide bond formation across a panel of structurally diverse mono-N-Boc diamines using a single set of conditions (NHS ester activation, DIPEA base), followed by TFA-mediated Boc deprotection and a second amide coupling [2]. The target compound, with its eight-atom backbone and N-methyl internal amine, represents a linker chemotype that bridges the gap between short-chain (C2–C4) and long-chain (C10–C12) mono-Boc diamines in PROTAC linker libraries. Its inclusion in a screening collection ensures coverage of a linker length regime that would otherwise require custom synthesis, accelerating hit identification in degrader discovery campaigns.

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